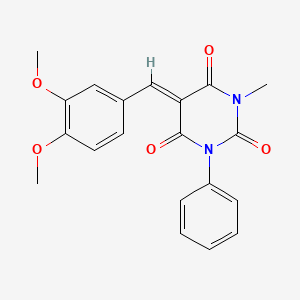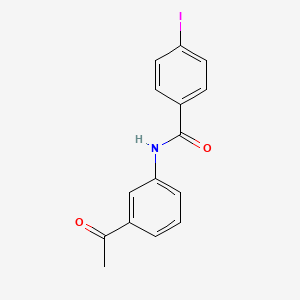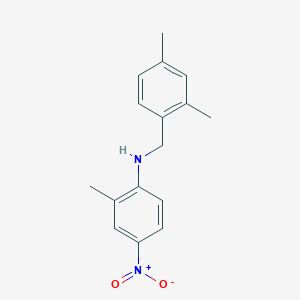
5-(3,4-dimethoxybenzylidene)-1-methyl-3-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3,4-dimethoxybenzylidene)-1-methyl-3-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as DMPT, is a pyrimidine derivative that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound has been synthesized using different methods, and its mechanism of action and effects on biochemical and physiological processes have been extensively studied.
作用機序
The mechanism of action of 5-(3,4-dimethoxybenzylidene)-1-methyl-3-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 5-(3,4-dimethoxybenzylidene)-1-methyl-3-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. 5-(3,4-dimethoxybenzylidene)-1-methyl-3-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione has also been found to inhibit the activity of protein kinase C, an enzyme that is involved in various signaling pathways. Furthermore, 5-(3,4-dimethoxybenzylidene)-1-methyl-3-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to inhibit the activation of nuclear factor-kappa B, a transcription factor that regulates the expression of genes involved in inflammation and immunity.
Biochemical and Physiological Effects:
5-(3,4-dimethoxybenzylidene)-1-methyl-3-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells by activating the caspase cascade. 5-(3,4-dimethoxybenzylidene)-1-methyl-3-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione has also been shown to inhibit the growth of bacteria and fungi by disrupting the cell membrane and inhibiting the synthesis of nucleic acids. Furthermore, 5-(3,4-dimethoxybenzylidene)-1-methyl-3-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione has been found to reduce the production of pro-inflammatory cytokines by inhibiting the activation of nuclear factor-kappa B.
実験室実験の利点と制限
5-(3,4-dimethoxybenzylidene)-1-methyl-3-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. 5-(3,4-dimethoxybenzylidene)-1-methyl-3-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione is also stable under normal laboratory conditions and has a long shelf life. However, 5-(3,4-dimethoxybenzylidene)-1-methyl-3-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione has some limitations for lab experiments. It is not very water-soluble, which can make it difficult to dissolve in aqueous solutions. 5-(3,4-dimethoxybenzylidene)-1-methyl-3-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione is also relatively expensive compared to other compounds used in lab experiments.
将来の方向性
There are several future directions for research on 5-(3,4-dimethoxybenzylidene)-1-methyl-3-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione. One area of research is to further investigate its anticancer properties and to determine its efficacy in vivo. Another area of research is to investigate its potential use as an antimicrobial agent in the food industry. Furthermore, research could be conducted to determine the optimal dosage and administration of 5-(3,4-dimethoxybenzylidene)-1-methyl-3-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione for different applications. Finally, research could be conducted to develop more efficient and cost-effective methods for synthesizing 5-(3,4-dimethoxybenzylidene)-1-methyl-3-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione.
Conclusion:
In conclusion, 5-(3,4-dimethoxybenzylidene)-1-methyl-3-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione is a pyrimidine derivative that has gained significant attention in the field of scientific research due to its potential applications in various areas. It has been synthesized using different methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications. 5-(3,4-dimethoxybenzylidene)-1-methyl-3-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione has several advantages for lab experiments, but also has some limitations. There are several future directions for research on 5-(3,4-dimethoxybenzylidene)-1-methyl-3-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione, which could lead to the development of new treatments for cancer and antimicrobial agents for the food industry.
合成法
5-(3,4-dimethoxybenzylidene)-1-methyl-3-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione can be synthesized using different methods, including the condensation of 2,4,6-trimethylpyrimidine-5-carbaldehyde with 3,4-dimethoxybenzaldehyde in the presence of a base such as piperidine. Another method involves the reaction of 2,4,6-trimethylpyrimidine-5-carbaldehyde with 3,4-dimethoxybenzaldehyde in the presence of a catalytic amount of acetic acid. The yield of 5-(3,4-dimethoxybenzylidene)-1-methyl-3-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione using these methods ranges from 60% to 80%.
科学的研究の応用
5-(3,4-dimethoxybenzylidene)-1-methyl-3-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione has been extensively studied for its potential applications in various areas of scientific research. It has been shown to have anticancer properties by inducing apoptosis in cancer cells. 5-(3,4-dimethoxybenzylidene)-1-methyl-3-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione has also been shown to have antimicrobial properties against various bacteria, fungi, and viruses. Furthermore, 5-(3,4-dimethoxybenzylidene)-1-methyl-3-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione has been found to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. 5-(3,4-dimethoxybenzylidene)-1-methyl-3-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione has also been studied for its potential use as a corrosion inhibitor in the oil and gas industry.
特性
IUPAC Name |
(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-1-methyl-3-phenyl-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O5/c1-21-18(23)15(11-13-9-10-16(26-2)17(12-13)27-3)19(24)22(20(21)25)14-7-5-4-6-8-14/h4-12H,1-3H3/b15-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYPRUHBRBDARAD-PTNGSMBKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CC2=CC(=C(C=C2)OC)OC)C(=O)N(C1=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)/C(=C/C2=CC(=C(C=C2)OC)OC)/C(=O)N(C1=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-1-methyl-3-phenyl-1,3-diazinane-2,4,6-trione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-chloro-3-(5-{[1-(4-fluorobenzyl)-2,5-dioxo-4-imidazolidinylidene]methyl}-2-furyl)benzoic acid](/img/structure/B4958162.png)
![1-{4-[(2-ethyl-1-piperidinyl)sulfonyl]phenyl}-2-pyrrolidinone](/img/structure/B4958170.png)
![2-cyclohexyl-N-[3-(4-morpholinyl)propyl]acetamide](/img/structure/B4958176.png)
![7-amino-5-(3-bromo-4-fluorophenyl)-2-methyl-4-oxo-3,5-dihydro-4H-pyrano[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B4958178.png)
![4-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-4H-spiro[benzo[h][1,2,4]triazolo[4,3-a]quinazoline-6,1'-cyclohexan]-5(7H)-one](/img/structure/B4958179.png)
![4-{[5-(2-chlorophenyl)-2-furyl]methyl}morpholine](/img/structure/B4958204.png)
acetic acid](/img/structure/B4958205.png)

![ethyl 2-[(bicyclo[2.2.1]hept-2-ylcarbonyl)amino]benzoate](/img/structure/B4958213.png)
![diethyl 2,4-bis[bis(4-methylphenyl)phosphoryl]pentanedioate](/img/structure/B4958228.png)

![3-[(4-chlorobenzyl)amino]-1-(4-methoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B4958246.png)
![5-(4-hydroxy-3-methoxyphenyl)-1-(3-methylphenyl)-3-[(3-methylphenyl)amino]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B4958253.png)
![N-(4-{[(2-methoxyphenyl)amino]sulfonyl}phenyl)tetrahydro-2-furancarboxamide](/img/structure/B4958261.png)